JNJ-42226314 is a novel compound identified as a potent and reversible inhibitor of monoacylglycerol lipase, an enzyme critical in the degradation of the endocannabinoid 2-arachidonoylglycerol. This compound has garnered attention for its potential therapeutic applications in treating pain and other neurological disorders by modulating the endocannabinoid system.
The compound was developed through high-throughput screening and medicinal chemistry programs aimed at discovering selective monoacylglycerol lipase inhibitors. It is classified under the category of small molecule inhibitors targeting serine hydrolases, particularly those involved in endocannabinoid metabolism.
The synthesis of JNJ-42226314 involves several key steps, primarily utilizing copper-mediated coupling reactions and amidation processes. The synthesis pathway includes:
The synthesis has been detailed in multiple studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
JNJ-42226314 has a complex molecular structure characterized by:
The structural representation indicates a well-defined arrangement that facilitates interaction with the enzyme's active site, enhancing its inhibitory action .
JNJ-42226314 primarily functions through competitive inhibition of monoacylglycerol lipase. The mechanism involves:
These reactions have been characterized using various biochemical assays, including activity-based protein profiling and enzymatic assays quantifying arachidonic acid production .
The mechanism of action of JNJ-42226314 involves:
Pharmacological studies indicate that JNJ-42226314 effectively increases norepinephrine levels in the cortex, contributing to its analgesic properties in animal models .
Relevant data from studies indicate that JNJ-42226314 retains its inhibitory activity across various biological systems, including human and rodent models .
JNJ-42226314 has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: